molecular formula C22H19N B3001558 2-Benzyl-2,3-diphenylpropanenitrile CAS No. 3333-16-2

2-Benzyl-2,3-diphenylpropanenitrile

Cat. No.: B3001558
CAS No.: 3333-16-2
M. Wt: 297.401
InChI Key: QLGWFVNKFGJFPA-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-diphenylpropanenitrile is an organic compound with the molecular formula C22H19N It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with benzyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-diphenylpropanenitrile typically involves the reaction of benzyl chloride with 2,3-diphenylpropanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:

C6H5CH2Cl+C6H5CH2CH(C6H5)CNNaH, DMFC6H5CH2CH(C6H5)CH(C6H5)CN\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{C}_6\text{H}_5)\text{CN} \xrightarrow{\text{NaH, DMF}} \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{C}_6\text{H}_5)\text{CH}(\text{C}_6\text{H}_5)\text{CN} C6​H5​CH2​Cl+C6​H5​CH2​CH(C6​H5​)CNNaH, DMF​C6​H5​CH2​CH(C6​H5​)CH(C6​H5​)CN

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-diphenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyl and diphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of 2-Benzyl-2,3-diphenylpropanoic acid.

    Reduction: Formation of 2-Benzyl-2,3-diphenylpropanamine.

    Substitution: Formation of substituted benzyl or diphenyl derivatives.

Scientific Research Applications

2-Benzyl-2,3-diphenylpropanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-diphenylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,3-diphenylpropanoic acid
  • 2-Benzyl-2,3-diphenylpropanamine
  • 2-Benzyl-2,3-diphenylpropyl alcohol

Uniqueness

2-Benzyl-2,3-diphenylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-benzyl-2,3-diphenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c23-18-22(21-14-8-3-9-15-21,16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGWFVNKFGJFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-16-2
Record name ALPHA-BENZYL-ALPHA-PHENYLHYDROCINNAMONITRILE
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